Commercial Purity Advantage: 4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine (98%+) vs. 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine (95%)
The methylsulfonyl derivative is commercially available at a certified purity of ≥98% , whereas the closest methylthio analog (CAS 598298-10-3) is typically offered at a minimum purity of 95% . This 3-percentage-point advantage reduces the uncertainty introduced by impurities in multi-step syntheses, where side products can propagate and reduce overall yield.
| Evidence Dimension | Minimum Commercial Purity Specification |
|---|---|
| Target Compound Data | ≥98% (Leyan), ≥98% (MolCore) |
| Comparator Or Baseline | 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine ≥95% (CymitQuimica) |
| Quantified Difference | +3 percentage points minimum |
| Conditions | Commercial specifications from reputable vendors |
Why This Matters
Higher purity reduces the risk of impurity-driven side reactions, which is critical for reproducible parallel synthesis and structure-activity relationship (SAR) studies in pharmaceutical R&D.
